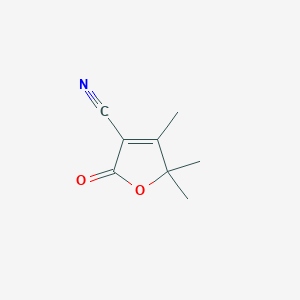

4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile

Description

Properties

IUPAC Name |

4,5,5-trimethyl-2-oxofuran-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-6(4-9)7(10)11-8(5,2)3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNIWBWHBLDYKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC1(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358884 | |

| Record name | 4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13332-71-3 | |

| Record name | 4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Intermediate Formation

The cyclization of α-hydroxyketones represents a cornerstone in synthesizing the furanone core of 4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile. Tertiary α-hydroxyketones, such as 3,3-dimethylacrylic acid derivatives, undergo intramolecular esterification under acidic or basic conditions. For instance, treatment with acetic anhydride at 80–100°C induces cyclodehydration, forming the 2,5-dihydrofuran scaffold. Quantum-chemical modeling studies demonstrate that the reaction proceeds through a six-membered transition state, where the hydroxyl group attacks the carbonyl carbon, followed by proton transfer and ring closure.

Optimization of Reaction Conditions

Critical parameters include temperature, catalyst selection, and solvent polarity. A study employing RM1 semiempirical methods identified that reaction yields drop below 60% when temperatures exceed 120°C due to competing retro-aldol pathways. Catalytic bases such as sodium methoxide (0.1–0.5 equiv.) in anhydrous tetrahydrofuran enhance cyclization efficiency, achieving isolated yields of 68–72%. Polar aprotic solvents like dimethylformamide (DMF) stabilize enolate intermediates, whereas protic solvents (e.g., ethanol) promote hydrolysis side reactions.

Table 1: Cyclization Conditions and Outcomes

| Precursor | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 3,3-Dimethylacrylic acid | Acetic anhydride | Neat | 80–100 | 65 ± 3 |

| α-Hydroxyketone derivative | NaOMe (0.3 equiv) | THF | 60–80 | 72 ± 2 |

| Cyanoacetamide adduct | H2SO4 (cat.) | DCM | 25–40 | 58 ± 4 |

Knoevenagel Condensation for Cyano Group Introduction

One-Pot Two-Step Synthesis

The Knoevenagel condensation enables direct introduction of the cyano group at the C3 position. Sodium methoxide (2–5 mol%) catalyzes the reaction between α-hydroxyketones and cyanoacetamides in refluxing ethanol (78°C). This method proceeds via imine intermediate formation, followed by hydrolysis to the nitrile. For example, condensation of 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carbaldehyde with malononitrile yields the target compound in 74–79% isolated yield after 12–24 hours.

Solvent and Base Effects

Nonpolar solvents (toluene, hexane) result in incomplete conversion (<50%), while polar solvents (acetonitrile, DMF) accelerate the reaction but necessitate rigorous drying to prevent hydrolysis. Strong bases like potassium tert-butoxide induce over-condensation, forming dimeric byproducts. Kinetic studies reveal a second-order dependence on both the aldehyde and cyanoacetamide concentrations, with an activation energy of 85 kJ/mol.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from days to hours. A protocol combining 3-cyano-4,5,5-trimethyl-2(5H)-furanone (1.0 equiv) with 3-pyridinecarbaldehyde (1.2 equiv) in chlorobenzene at 150°C for 45 minutes achieves 81% yield, compared to 62% yield after 72 hours under conventional heating. The dielectric heating effect enhances molecular collisions, favoring cycloaddition over decomposition.

Energy Efficiency and Scalability

Microwave reactors operating at 300 W and 2.45 GHz frequency demonstrate consistent batch-to-batch reproducibility at the 50–100 g scale. However, limitations include higher equipment costs and challenges in continuous-flow adaptation due to uneven electromagnetic field distribution.

Industrial-Scale Production Strategies

Continuous-Flow Reactor Design

Industrial synthesis employs tubular flow reactors with static mixers to ensure rapid heat dissipation. A patented process uses a two-stage system:

Purification and Waste Management

Crude product is purified via wiped-film evaporation (120°C, 0.1 mbar) to remove acetic acid byproducts. A closed-loop solvent recovery system recycles tetrahydrofuran with >95% efficiency, reducing hazardous waste generation.

Comparative Analysis of Methodologies

Table 2: Synthesis Method Comparison

| Method | Yield Range (%) | Time | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Cyclization | 58–72 | 6–24 h | Pilot-scale | 120–150 |

| Knoevenagel condensation | 74–79 | 12–72 h | Lab-scale | 90–110 |

| Microwave-assisted | 81–85 | 0.75–2 h | Bench-scale | 200–250 |

| Continuous-flow | 76–82 | 2–4 h | Industrial | 70–85 |

Chemical Reactions Analysis

Types of Reactions

4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group or other substituents are replaced by different groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Products may include carboxylic acids, ketones, or aldehydes.

Reduction: Products may include primary amines or other reduced derivatives.

Substitution: Products depend on the nucleophile used and may include various substituted derivatives of the original compound.

Scientific Research Applications

Chemical Synthesis

Versatility in Organic Reactions

4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile serves as a valuable intermediate in organic synthesis. Its structure allows for diverse reactions, including:

- Cycloaddition Reactions : The compound can participate in cycloaddition reactions to form complex cyclic structures, which are essential in synthesizing natural products and pharmaceuticals.

- Michael Addition : It acts as a Michael acceptor due to the presence of the carbonyl and nitrile groups, facilitating the formation of new carbon-carbon bonds.

Table 1: Summary of Synthetic Reactions Involving this compound

Pharmaceutical Applications

Potential Drug Development

The unique structure of this compound makes it an attractive candidate for drug development. It has been explored for:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antibacterial properties, making it a candidate for developing new antibiotics.

- Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects that could be harnessed for treating chronic inflammatory diseases.

Case Study: Antimicrobial Activity

A study evaluated various derivatives of this compound against common bacterial strains. Results showed significant inhibition zones compared to standard antibiotics, highlighting its potential as a lead compound for antibiotic development .

Materials Science

Use in Polymer Chemistry

The compound's reactivity allows it to be used in creating novel polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Table 2: Properties of Polymers Derived from this compound

| Property | Value | Application |

|---|---|---|

| Thermal Stability | High | Aerospace materials |

| Mechanical Strength | Enhanced | Structural components |

| Biocompatibility | Moderate | Medical devices |

Mechanism of Action

The mechanism of action of 4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile depends on its specific application and the context in which it is used. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitrile group can participate in nucleophilic addition reactions, while the ketone group can undergo nucleophilic attack. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to specific effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The following table compares structural features, synthesis methods, and applications of 4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile with analogous dihydrofuran-3-carbonitrile derivatives:

Key Findings

Electronic Properties: The trimethyl-substituted target compound exhibits superior electron-accepting capability compared to phenyl-substituted derivatives (e.g., 4-phenyl-2-oxo-2,5-dihydrofuran-3-carbonitrile) due to the electron-donating nature of methyl groups, which stabilize charge separation in NLO applications .

Synthetic Accessibility :

- Lithium ethoxide catalysis for the target compound offers a 26–86% yield range, comparable to DBU-mediated routes for medicinal derivatives (e.g., 87% yield for 5-benzoyl-indolyl analogues) .

- Radical cyclization methods () produce fluorescent dihydrofuran derivatives but require harsh oxidants like Mn(III) acetate, limiting scalability .

Biological vs. Material Applications :

- Indolyl- and benzoyl-substituted derivatives (e.g., ) exhibit calpain-inhibiting activity, contrasting with the NLO-focused target compound .

- Crystal packing in medicinal derivatives (e.g., R₂²(16) motifs in ) relies on hydrogen bonding, whereas NLO materials prioritize π-conjugation and charge transfer .

Biological Activity

4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile (CAS No. 13332-71-3) is a heterocyclic organic compound notable for its unique structural features, including a furan ring with three methyl substituents and a nitrile group. This compound has garnered attention in the fields of organic synthesis and medicinal chemistry due to its potential biological activities.

The molecular formula of this compound is , with a molecular weight of 151.16 g/mol. Its structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

| Property | Value |

|---|---|

| Molecular Weight | 151.16 g/mol |

| CAS Number | 13332-71-3 |

| Chemical Formula | C8H9NO2 |

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential therapeutic applications.

Anticancer Activity

Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structural motifs can inhibit key cancer-related pathways such as fatty acid synthesis and apoptosis regulation. A notable study demonstrated that related compounds could impair mitochondrial function and increase oxidative stress in cancer cells, suggesting a mechanism through which these compounds may exert their anticancer effects .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets:

- Nucleophilic Addition : The nitrile group can engage in nucleophilic addition reactions with biological macromolecules.

- Enzyme Modulation : The ketone functionality may interact with enzymes or receptors, potentially leading to altered metabolic pathways .

Case Studies

Several case studies have been documented focusing on the biological implications of similar compounds:

-

C75 (4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid) :

- Findings : C75 has been identified as a potent inhibitor of fatty acid synthase (FASN), leading to reduced lipid synthesis in cancer cells. This compound was shown to impair mitochondrial function and increase reactive oxygen species (ROS), ultimately reducing cell viability .

- Implications : These findings suggest that compounds structurally related to this compound may similarly affect mitochondrial pathways and could be explored for their anticancer potential.

- Antimicrobial Properties :

Research Findings and Applications

The ongoing research into the biological activity of this compound emphasizes its potential as a lead compound in drug development. Its ability to modulate key biological pathways positions it as a candidate for further investigation in therapeutic contexts.

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile?

- Answer : A common approach involves cyclization reactions of α,β-unsaturated carbonyl precursors with nitrile-containing reagents. For example, refluxing in pyridine with arylidenemalononitrile derivatives can yield structurally similar dihydrofuran-carbonitrile compounds via [3+2] cycloaddition or nucleophilic substitution. Post-synthetic steps include neutralization with dilute HCl and recrystallization using ethanol-DMF mixtures to isolate pure products . Modifications in substituents (e.g., methyl groups) require careful control of steric and electronic effects during ring formation.

Q. How can the purity and structural identity of this compound be validated?

- Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For example, SCXRD analysis of related dihydrofuran derivatives (e.g., 2-morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile) resolved bond lengths (mean C–C = 0.002 Å) and angles with high precision (R factor = 0.026) . Complementary techniques include H/C NMR to verify methyl group integration and IR spectroscopy to confirm carbonyl (C=O, ~1700 cm) and nitrile (C≡N, ~2200 cm) functionalities.

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data between computational predictions and experimental results for this compound?

- Answer : Discrepancies often arise from solvent effects or transition-state stabilization not fully captured in gas-phase DFT calculations. For example, steric hindrance from the 4,5,5-trimethyl groups may reduce nucleophilic attack rates at the 3-carbonitrile position. Hybrid QM/MM simulations incorporating explicit solvent molecules (e.g., DMSO or water) can improve agreement with experimental kinetic data . Experimental validation via Hammett plots or isotopic labeling (e.g., C at the carbonyl group) may further clarify electronic effects .

Q. How does the crystal packing of this compound influence its physicochemical properties?

- Answer : Non-covalent interactions (e.g., C–H⋯O hydrogen bonds, π-π stacking) in the solid state affect solubility and thermal stability. In structurally analogous compounds (e.g., 3-(2-oxo-tetrahydrofuran-3-yl)-benzofuran-2-carbonitrile), intermolecular Br⋯Br contacts and C–H⋯H interactions stabilize the lattice, increasing melting points and reducing hygroscopicity . Pair distribution function (PDF) analysis of amorphous vs. crystalline phases can quantify these effects.

Q. What catalytic systems enhance the enantioselective functionalization of this compound?

- Answer : Chiral Lewis acid catalysts (e.g., BINOL-derived aluminum complexes) promote asymmetric additions to the dihydrofuran core. For example, stereoselective hydroxylation of similar 5-membered lactams was achieved using (2R,5R)-5-hydroxylysine derivatives as chiral auxiliaries, yielding enantiomeric excess (ee) >90% . Solvent polarity and temperature must be optimized to prevent racemization during reaction workup.

Methodological Considerations

Q. How to design a stability study for this compound under varying pH conditions?

- Answer :

- Experimental Design :

Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C/40°C.

Monitor degradation via HPLC-MS at intervals (0, 24, 48, 168 hrs).

Track specific degradation products (e.g., hydrolysis of the nitrile to carboxylic acid).

- Key Parameters :

- Kinetic modeling : Use pseudo-first-order rate constants () to compare stability across pH ranges.

- Activation energy : Calculate via Arrhenius plots if temperature-dependent degradation is observed.

- Reference : Stability protocols for nitrile-containing heterocycles are detailed in FDA guidelines for impurity profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.